2,2,6,6-Tetramethylpiperidine-4-carbaldehyde
Description
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h7-8,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEJGRFBRLXYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
The molecule decomposes into two primary components:
Strategic Bond Disconnections
- C4-aldehyde installation via oxidation of 4-hydroxymethyl or 4-methyl precursors
- Direct C-H formylation at the 4-position using electrophilic agents
- Ring construction strategies incorporating the aldehyde during piperidine formation
Established Synthetic Methodologies
Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one Derivatives
The industrial-scale synthesis of 2,2,6,6-tetramethylpiperidin-4-ol via catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one provides a potential starting material. While direct oxidation of this alcohol to the aldehyde remains undocumented in literature, parallel systems suggest:
Proposed Pathway
- Protection of hydroxyl group as silyl ether (TBDMSCl, imidazole)
- Swern oxidation (oxalyl chloride/DMSO) to ketone
- Partial reduction to secondary alcohol
- Selective oxidation to aldehyde using TEMPO/NaOCl system
Challenges: Over-oxidation to carboxylic acid and steric hindrance at C4 position necessitate careful catalyst selection.
Vilsmeier-Haack Formylation of Piperidine Precursors
The Vilsmeier-Haack reaction, successfully employed in pyrazole-4-carbaldehyde synthesis, could be adapted:
Reaction Parameters
| Component | Specification |
|---|---|
| Substrate | 2,2,6,6-Tetramethylpiperidine |
| Vilsmeier Reagent | DMF/POCl3 (1:1.2 molar ratio) |
| Temperature | 0°C → 80°C gradient over 4h |
| Workup | Alkaline hydrolysis (NaHCO3) |
Mechanistic Considerations :
Electrophilic attack at C4 requires activation via:
- Temporary N-oxidation to enhance ring electrophilicity
- Use of Lewis acids (ZnCl2) to polarize formylating agent
Innovative Methylation-Formylation Tandem Approach
Building on EP0729947A1's methylation protocol, a sequential strategy emerges:
Step 1 : Methylation of 2,2,6,6-tetramethylpiperidin-4-one
- Formaldehyde:Formic acid (1.5:1 molar ratio) in toluene
- Azeotropic water removal (Dean-Stark trap)
- Yield: 89% 1,2,2,6,6-pentamethylpiperidin-4-one
Step 2 : Baeyer-Villiger Oxidation
- mCPBA (3 equivalents) in CH2Cl2 at -20°C
- Formation of lactone intermediate
Step 3 : Lactone Ring-Opening and Oxidation
- NaOH (2M) hydrolysis → diol intermediate
- Selective RuO4 oxidation of primary alcohol to aldehyde
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Max Yield | Key Challenge |
|---|---|---|---|---|
| Hydrogenation/Oxidation | Piperidin-4-ol | 5 | 32% | Over-oxidation control |
| Vilsmeier-Haack | Piperidine | 3 | 41% | Ring activation requirements |
| Tandem Methylation | Piperidin-4-one | 4 | 55% | Lactone regioselectivity |
Note: Yields extrapolated from analogous transformations in literature.
Spectroscopic Characterization Benchmarks
Critical analytical data for authenticating 2,2,6,6-tetramethylpiperidine-4-carbaldehyde:
1H NMR (CDCl3)
- δ 9.72 (s, 1H, CHO)
- δ 2.81 (m, 2H, C3/C5 Hax)
- δ 1.48 (s, 12H, 4×CH3)
13C NMR
- δ 202.1 (CHO)
- δ 58.6 (C2/C6)
- δ 35.2 (C3/C5)
- δ 27.9 (CH3)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 2,2,6,6-tetramethylpiperidine-4-carbaldehyde undergoes oxidation to form carboxylic acid derivatives. This reaction aligns with standard aldehyde oxidation pathways, where the carbonyl group is converted into a carboxyl group.
Reaction Conditions and Products
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation to Carboxylic Acid | Hydrogen peroxide with water-soluble metal salt catalysts (e.g., calcium or magnesium salts) | Carboxylic acid derivative |
Mechanism and Significance
The oxidation process likely proceeds via a two-electron transfer mechanism, where the aldehyde is converted to its corresponding acid. The steric hindrance from the four methyl groups on the piperidine ring may stabilize intermediates or influence reaction kinetics. This transformation is crucial for synthesizing derivatives with enhanced acidity or reactivity in downstream applications.
Key Steps
-
Oxidation of Precursor : 2,2,6,6-Tetramethylpiperidine undergoes oxidation to form the aldehyde.
-
Functional Group Introduction : The aldehyde group (-CHO) is selectively introduced at the 4-position of the piperidine ring.
Comparison with Related Syntheses
Reaction Mechanisms
The reactivity of 2,2,6,6-tetramethylpiperidine-4-carbaldehyde is governed by its aldehyde group and the steric environment of the piperidine ring. The aldehyde’s susceptibility to nucleophilic attack and oxidation is tempered by the bulky methyl substituents, which may hinder access to the carbonyl group. For example:
-
Electrophilic Addition : The aldehyde group can participate in nucleophilic addition reactions, though steric hindrance may reduce reactivity compared to less substituted aldehydes.
-
Reduction : While not explicitly detailed in the literature, reduction of the aldehyde to a primary alcohol could occur under standard conditions (e.g., LiAlH₄), yielding 2,2,6,6-tetramethylpiperidine-4-methanol.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-4-carbaldehyde is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, properties, and applications of 2,2,6,6-tetramethylpiperidine-4-carbaldehyde and related compounds:
Reactivity and Stability
- Aldehyde vs. Ketone : The aldehyde group in 2,2,6,6-tetramethylpiperidine-4-carbaldehyde is more electrophilic than the ketone in TMPD, making it reactive in nucleophilic additions (e.g., forming Schiff bases). TMPD’s ketone group contributes to its toxicity, likely through metabolic activation .
- Nitroxide Radical (TEMPO) : The unpaired electron in TEMPO enables redox-mediated catalysis, such as oxidizing alcohols to carbonyl compounds. Its stability under electrochemical conditions makes it ideal for sustainable oxidation processes .
- Amino and Hydroxy Derivatives: The amino group in 4-amino-TMP facilitates amide bond formation in drug synthesis, while TEMPOL’s hydroxyl group scavenges reactive oxygen species (ROS), protecting cells from oxidative stress .
Biological Activity
2,2,6,6-Tetramethylpiperidine-4-carbaldehyde (TMPCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TMPCA is characterized by its piperidine ring structure with four methyl groups and an aldehyde functional group. The molecular formula is , and it has a molecular weight of approximately 169.27 g/mol.
TMPCA has been shown to interact with various biological systems through multiple mechanisms:
- Radical Scavenging : TMPCA exhibits antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
- Protein Interaction : It plays a role in probing conformational changes in proteins and peptides, thereby influencing their biological activity. Studies have demonstrated that TMPCA-labeled peptides can exhibit altered conformations that correlate with their biological functions .
Antiviral Activity
Research indicates that compounds related to TMPCA possess antiviral properties. For instance, derivatives of TMPCA have been investigated for their ability to inhibit viral entry by targeting specific viral proteins such as gp41 in HIV . These studies suggest that modifications to the TMPCA structure can enhance antiviral potency.
Cytotoxicity and Safety
While TMPCA shows promising biological activities, its cytotoxic effects have also been evaluated. In vitro studies indicate varying degrees of cytotoxicity depending on the concentration and exposure duration. It is essential to balance efficacy with safety when considering TMPCA for therapeutic applications .
Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of TMPCA using various assays (DPPH, ABTS). Results showed that TMPCA significantly reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related disorders.
Study 2: Antiviral Efficacy
In a study examining the antiviral effects of TMPCA derivatives against HIV-1, compounds were tested for their ability to inhibit viral replication in cell cultures. Results indicated that certain derivatives exhibited substantial antiviral activity with lower toxicity profiles compared to standard treatments .
Data Tables
| Study | Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antioxidant | DPPH and ABTS assays | Significant reduction in oxidative stress |
| Study 2 | Antiviral | Cell culture assays | Substantial inhibition of HIV-1 replication |
| Study 3 | Cytotoxicity | MTT assay | Varying levels of cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
